molecular formula C10H15ClN4O2 B13874453 Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate

Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate

Cat. No.: B13874453
M. Wt: 258.70 g/mol
InChI Key: LREGUCPHNWBUTG-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a diethylamino group attached to the pyrazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate typically involves the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and amino groups can participate in substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
  • Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Uniqueness

Methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H15ClN4O2

Molecular Weight

258.70 g/mol

IUPAC Name

methyl 3-amino-6-chloro-5-(diethylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C10H15ClN4O2/c1-4-15(5-2)9-7(11)13-6(8(12)14-9)10(16)17-3/h4-5H2,1-3H3,(H2,12,14)

InChI Key

LREGUCPHNWBUTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(N=C1Cl)C(=O)OC)N

Origin of Product

United States

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